molecular formula C22H14N2O5 B10923838 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B10923838
M. Wt: 386.4 g/mol
InChI Key: PRBVXIYCTRNWNL-UHFFFAOYSA-N
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Description

2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrimidine ring with a naphthoate moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic conditions.

    Aldol Condensation: The pyrimidine derivative undergoes an aldol condensation with benzaldehyde to form the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with 1-naphthoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthoate moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated or arylated derivatives

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable tool for drug discovery.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of 2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the naphthoate moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE
  • **2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 2-NAPHTHOATE
  • **2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 3-NAPHTHOATE

Uniqueness

The uniqueness of 2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE lies in its specific structural arrangement, which provides distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable subject for further research and development.

This detailed overview provides a comprehensive understanding of 2-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C22H14N2O5/c25-19-17(20(26)24-22(28)23-19)12-14-7-2-4-11-18(14)29-21(27)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H2,23,24,25,26,28)

InChI Key

PRBVXIYCTRNWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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